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molecular formula C13H10F3NO3S B1445004 Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate CAS No. 886366-51-4

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate

Cat. No. B1445004
M. Wt: 317.29 g/mol
InChI Key: OGTLRQVDRSIQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018380B2

Procedure details

To a solution of ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate (10.0 g, 31.5 mmol) in MeOH (80 mL) was added hydrazine hydrate (1.95 g, 33.1 mmol; 85%) dropwise over 15 minutes, and the resulting mixture was stirred for a further 16 h at RT. The mixture was then concentrated under reduced pressure to half volume, and H2O (30 mL) was added. A white solid precipitated, was filtered, washed with H2O (3×30 mL) and dried to afford the title compound as a white solid (9.6 g, 100%). MS (ES+) C11H8F3N3O2S requires: 303. found: 304[M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:11]=[C:12]([C:15](OCC)=[O:16])[S:13][CH:14]=2)=[CH:6][CH:5]=1.O.[NH2:23][NH2:24]>CO>[F:1][C:2]([F:21])([F:20])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:11]=[C:12]([C:15]([NH:23][NH2:24])=[O:16])[S:13][CH:14]=2)=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C=1N=C(SC1)C(=O)OCC)(F)F
Name
Quantity
1.95 g
Type
reactant
Smiles
O.NN
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for a further 16 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under reduced pressure to half volume, and H2O (30 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
A white solid precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with H2O (3×30 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C=1N=C(SC1)C(=O)NN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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